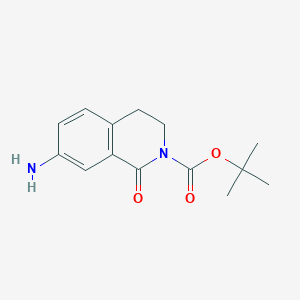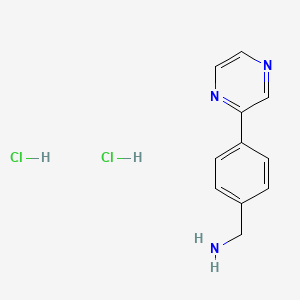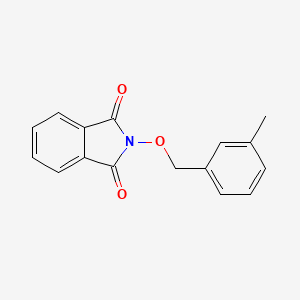
2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized . One common method involves the use of furfural, dimethylhydrazine, and maleimides to achieve the desired product in moderate to high yields .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs solventless conditions to minimize environmental impact. These methods involve simple heating and purification techniques that adhere to green chemistry principles . The use of transition-metal-catalyzed reactions and organocatalytic methods has also been explored to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
作用机制
The mechanism of action of 2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which is implicated in various neurological processes . Additionally, its inhibition of β-amyloid protein aggregation suggests a role in preventing the formation of toxic protein aggregates in the brain .
相似化合物的比较
Similar Compounds
N-isoindoline-1,3-dione: A closely related compound with similar biological activities but different substitution patterns.
1-H-isoindole-1,3(2H)-dione derivatives: These derivatives have been studied for their acetylcholinesterase and butyrylcholinesterase inhibitory activities.
2,2’-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid: A symmetrical molecule containing two isoindoline-1,3-dione units connected by an ether bridge.
Uniqueness
2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation highlights its potential as a therapeutic agent for neurological disorders .
属性
IUPAC Name |
2-[(3-methylphenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-5-4-6-12(9-11)10-20-17-15(18)13-7-2-3-8-14(13)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQGEOPCMKXBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
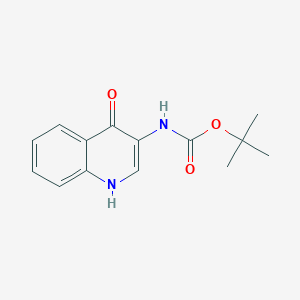

amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)

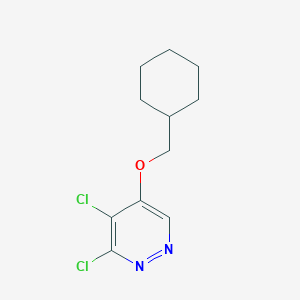
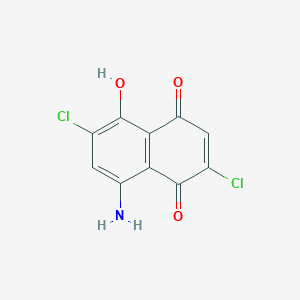
![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)
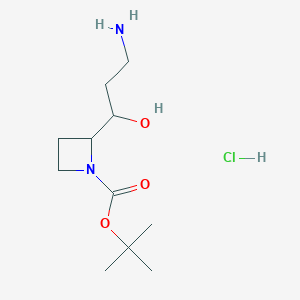
![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)
![6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B11854894.png)

![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)
